2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one 2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16335087
InChI: InChI=1S/C13H19N3O4/c17-10(15-5-7-20-8-6-15)9-16-11(18)13(14-12(16)19)3-1-2-4-13/h1-9H2,(H,14,19)
SMILES:
Molecular Formula: C13H19N3O4
Molecular Weight: 281.31 g/mol

2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one

CAS No.:

Cat. No.: VC16335087

Molecular Formula: C13H19N3O4

Molecular Weight: 281.31 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one -

Specification

Molecular Formula C13H19N3O4
Molecular Weight 281.31 g/mol
IUPAC Name 3-(2-morpholin-4-yl-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
Standard InChI InChI=1S/C13H19N3O4/c17-10(15-5-7-20-8-6-15)9-16-11(18)13(14-12(16)19)3-1-2-4-13/h1-9H2,(H,14,19)
Standard InChI Key MXVHXPWYXLJHPG-UHFFFAOYSA-N
Canonical SMILES C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)N3CCOCC3

Introduction

2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one is a complex organic compound belonging to the diazaspiro class of molecules. It has garnered significant attention in medicinal chemistry due to its potential applications as an inhibitor of specific protein-protein interactions, particularly in cancer therapeutics. This compound is notable for its role in disrupting pathways involved in cell proliferation and survival, making it a promising candidate for cancer treatment research.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions, requiring the use of various reagents and solvents. The reaction conditions, such as temperature and pH, must be carefully controlled to ensure high yields and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and characterization.

Chemical reactions involving this compound are often studied under controlled conditions to optimize yields and minimize by-products. Understanding the kinetics and thermodynamics of these reactions is crucial for analyzing the reactivity profiles of the compound.

Mechanism of Action and Applications

The mechanism of action for 2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one primarily involves its role as an inhibitor in protein-protein interactions. By binding to specific sites on target proteins, it can disrupt pathways involved in cell proliferation and survival. This makes it a potential candidate for cancer therapy, particularly in targeting the menin-mixed lineage leukemia interaction, which is relevant in certain types of cancers.

ApplicationDescription
Cancer TherapyInhibits protein-protein interactions critical for oncogenesis
Medicinal ChemistryPotential inhibitor of specific protein interactions

Research Findings and Future Directions

Research continues to explore the efficacy and safety profiles of this compound in clinical settings, with ongoing investigations into its pharmacological properties. The compound represents a significant area of interest within drug discovery efforts aimed at developing novel cancer therapies.

Future studies should focus on gathering comprehensive data regarding its melting point, boiling point, and spectral data (NMR, IR) to provide insights into its properties. Additionally, clinical trials will be essential to validate its potential as a therapeutic agent.

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